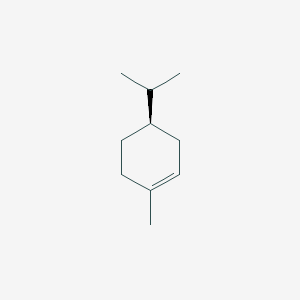
(+)-p-Menth-1-ene
描述
Cyclohexene, 1-methyl-4-(1-methylethyl)-, ®-, also known as ®-p-Menth-1-ene, is an organic compound with the molecular formula C10H18. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is a member of the cyclohexene family and is characterized by the presence of a cyclohexene ring substituted with a methyl group and an isopropyl group. It is commonly found in essential oils and is used in various applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexene, 1-methyl-4-(1-methylethyl)-, ®- can be achieved through several methods. One common method involves the catalytic hydrogenation of p-cymene. This process typically uses a palladium catalyst under hydrogen gas at elevated temperatures and pressures. Another method involves the isomerization of limonene using an acid catalyst, such as sulfuric acid, to produce the desired compound.
Industrial Production Methods
In industrial settings, the production of Cyclohexene, 1-methyl-4-(1-methylethyl)-, ®- often involves the extraction of essential oils from plants, followed by purification processes such as distillation and crystallization. The compound can also be synthesized on a large scale using the catalytic hydrogenation method mentioned earlier, which allows for efficient production with high yields.
化学反应分析
Types of Reactions
Cyclohexene, 1-methyl-4-(1-methylethyl)-, ®- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into saturated hydrocarbons. Hydrogen gas with a metal catalyst, such as palladium or platinum, is typically used.
Substitution: The compound can undergo substitution reactions where one of the hydrogen atoms is replaced by another functional group. Halogenation using chlorine or bromine is a common example.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution under mild heating conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst at room temperature and atmospheric pressure.
Substitution: Chlorine gas in the presence of ultraviolet light or bromine in an inert solvent like carbon tetrachloride.
Major Products Formed
Oxidation: Cyclohexanol, 1-methyl-4-(1-methylethyl)-, and other oxidized derivatives.
Reduction: Cyclohexane, 1-methyl-4-(1-methylethyl)-.
Substitution: Halogenated derivatives such as 1-chloro-4-(1-methylethyl)cyclohexene.
科学研究应用
Cyclohexene, 1-methyl-4-(1-methylethyl)-, ®- has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of various organic compounds. It is also used in studying reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs and treatments.
Industry: Utilized in the production of fragrances, flavors, and other consumer products due to its pleasant aroma.
作用机制
The mechanism of action of Cyclohexene, 1-methyl-4-(1-methylethyl)-, ®- involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, leading to various physiological effects. For example, its antimicrobial activity may result from disrupting microbial cell membranes or inhibiting essential enzymes. The compound’s antioxidant properties may involve scavenging free radicals and protecting cells from oxidative damage.
相似化合物的比较
Cyclohexene, 1-methyl-4-(1-methylethyl)-, ®- can be compared with other similar compounds, such as:
Cyclohexene, 1-methyl-4-(1-methylethyl)-: The non-chiral version of the compound.
Cyclohexene, 1-methyl-4-(1-methylethyl)-, (S)-: The enantiomer of the ®-isomer, which has different optical properties and potentially different biological activities.
Limonene: A structurally similar compound with a different arrangement of substituents on the cyclohexene ring.
The uniqueness of Cyclohexene, 1-methyl-4-(1-methylethyl)-, ®- lies in its chiral nature, which can result in specific interactions with biological systems and distinct chemical reactivity compared to its non-chiral or enantiomeric counterparts.
属性
IUPAC Name |
(4R)-1-methyl-4-propan-2-ylcyclohexene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18/c1-8(2)10-6-4-9(3)5-7-10/h4,8,10H,5-7H2,1-3H3/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAMJUFMHYAFYNU-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC(CC1)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC[C@@H](CC1)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90904381 | |
| Record name | (+)-1-p- Menthene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90904381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1195-31-9 | |
| Record name | (+)-p-Menth-1-ene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1195-31-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (R)-4-(Isopropyl)-1-methylcyclohexene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001195319 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (+)-1-p- Menthene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90904381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-4-(isopropyl)-1-methylcyclohexene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.450 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of (+)-p-menth-1-ene?
A1: this compound has a molecular formula of C10H18 and a molecular weight of 138.25 g/mol.
Q2: What spectroscopic data is available for this compound?
A2: Several studies mention the use of various spectroscopic techniques to characterize this compound and its derivatives. These include IR [], MS [, ], 1H NMR [, ], 13C NMR [, ], and 2D NMR techniques like HMQC [].
Q3: Is this compound chiral?
A3: Yes, this compound is chiral. It exists as two enantiomers, the (+)- and (-)- forms. Several studies highlight reactions and transformations specifically referencing the (+)-enantiomer [, , , , ].
Q4: How is this compound metabolized by organisms?
A4: Research on the biotransformation of related monoterpenes like limonene [, ] and α-terpinyl acetate [] by organisms like Spodoptera litura larvae and Nicotiana tabacum cells suggests potential metabolic pathways. These pathways include hydroxylation, epoxidation, and glycosylation, often with enantioselectivity.
Q5: What are the major metabolites of d-limonene, a structurally similar compound to this compound?
A5: Studies show that the major urinary metabolites of d-limonene vary across species. In rats and rabbits, it's perillic acid-8,9-diol []. In hamsters, it's perillyl-β-D-glucopyranosiduronic acid []. Dogs primarily excrete p-menth-1-ene-8,9-diol [], while guinea pigs and humans excrete 8-hydroxy-p-meth-1-en-9-yl-β-D-glucopyranosiduronic acid [].
Q6: Are there any known glycosides of this compound derivatives in plants?
A6: Yes, (4R)-p-menth-1-ene-7,8-diol 8-O-β-D-glucopyranoside has been identified in Glehnia littoralis [].
Q7: How does this compound react with perbenzoic acid?
A7: The epoxidation of this compound with perbenzoic acid yields both cis- and trans-epoxides in a roughly 2:3 ratio []. The trans-epoxide is preferentially reduced by lithium aluminum hydride, attributed to the diaxial opening rule [].
Q8: Can this compound be used in a Ritter reaction?
A8: Yes, this compound undergoes the Ritter reaction with acetonitrile in the presence of concentrated sulfuric acid []. The reaction proceeds through carbocation intermediates, leading to the formation of substituted amides.
Q9: What is the role of this compound in photo-assisted hydrogen transfer reactions?
A9: Research demonstrates that this compound can undergo partial hydrogenation to carvomenthene via photocatalytic hydrogen transfer from 2-propanol using [Rh6(CO)16] as a catalyst under UV irradiation [].
Q10: Does this compound have any known biological activity?
A10: While specific biological activities for this compound are not extensively discussed in the provided articles, its presence in essential oils of plants like Artemisia campestris [] and Magnolia kwangsiensis [] suggests potential bioactivities, especially given the known properties of essential oils.
Q11: Is there any information available regarding the safety and toxicity of this compound?
A11: While the provided articles do not focus on the toxicity of this compound specifically, a related compound, 8-mercapto-p-menthan-3-one, is noted as a potential skin, eye, and respiratory tract irritant []. This highlights the need for careful handling and further research into the safety profiles of this compound and its derivatives.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


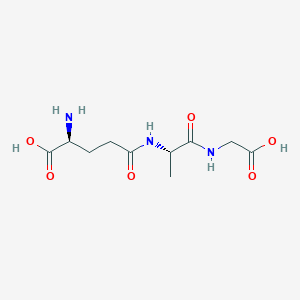

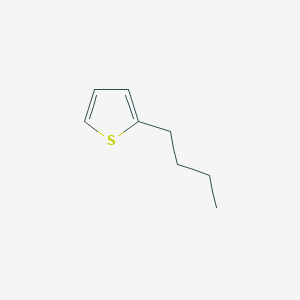

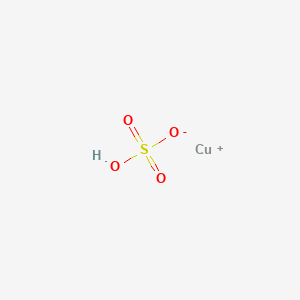
![Tricyclo[4.2.0.0(2,5)]octa-3,7-diene, 1,2,3,4,5,6,7,8-octamethyl-](/img/structure/B75411.png)
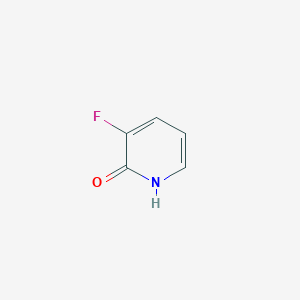
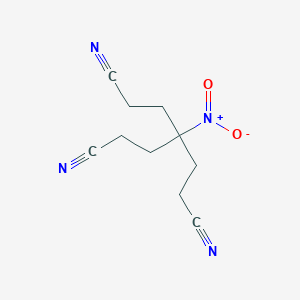
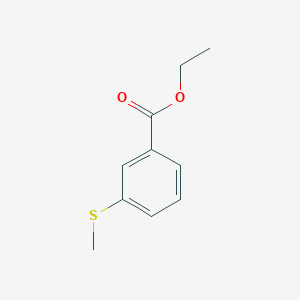
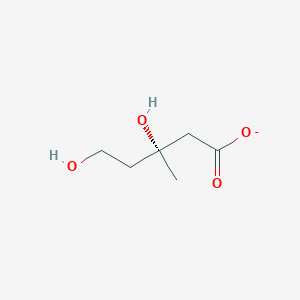

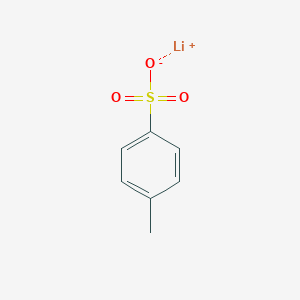
![[4-(3,3-Dimethyl-2-bicyclo[2.2.1]heptanyl)-3-methylbutyl] acetate](/img/structure/B75424.png)

